Methyl thieno[3,2-C]pyridine-2-carboxylate
Overview
Description
“Methyl thieno[3,2-C]pyridine-2-carboxylate” is a compound that has been studied for its potential applications in medicinal chemistry . It has been found to have antiangiogenic properties and is known as an active multikinase inhibitor, currently approved for the treatment of different types of cancers . It has also been synthesized as a potential anti-inflammatory agent .
Synthesis Analysis
This compound has been synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno [3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts or boronic acids .Molecular Structure Analysis
The molecular structure of “Methyl thieno[3,2-C]pyridine-2-carboxylate” is characterized by a thieno[2,3-c]pyridine scaffold. The InChI code for this compound is 1S/C9H8NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5,13H,1H3 .Scientific Research Applications
Fluorescence Studies in Antitumor Compounds
Methyl thieno[3,2-C]pyridine-2-carboxylate derivatives have been evaluated for their photophysical properties, especially in the context of antitumor applications. These compounds demonstrate reasonable fluorescence quantum yields and solvatochromic behavior. They have been studied for their potential as antitumor agents, especially when incorporated into lipid membranes and nanoliposome formulations, showing promising properties for drug delivery applications (Carvalho et al., 2013).
Antitumor Activity
The compound and its derivatives have been synthesized and tested for antitumoral activity against various human tumor cell lines. These studies have helped in understanding the structure-activity relationships, demonstrating significant antitumoral properties and potential for use in cancer treatment (Queiroz et al., 2010).
Cell Cycle Alteration and Apoptosis
Research has shown that certain derivatives of this compound can alter the normal cell cycle distribution and induce apoptosis in tumor cell lines. This finding is crucial for understanding how these compounds might be used to combat cancer cells effectively (Queiroz et al., 2011).
Synthesis and Reactivity
The compound has been utilized in various synthetic pathways to create new functionalized derivatives and heterocyclic systems. These synthesis pathways have expanded the potential applications of the compound in medicinal chemistry (Sahu et al., 2016).
Hepatocellular Carcinoma (HCC) Treatment
The derivatives of methyl thieno[3,2-C]pyridine-2-carboxylate have been evaluated for their effectiveness against hepatocellular carcinoma. This research is vital for developing new therapeutic agents for treating complex cancers resistant to standard treatments (Abreu et al., 2011).
Interaction with Proteins
The interaction of this compound with proteins, such as bovine serum albumin (BSA) and the multidrug resistance protein MDR1, has been monitored through fluorescence studies. This research is essential for understanding the drug's behavior in biological systems and its potential as an antitumoral drug (Costa et al., 2014).
properties
IUPAC Name |
methyl thieno[3,2-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAMRBSFJYFWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621967 | |
Record name | Methyl thieno[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thieno[3,2-C]pyridine-2-carboxylate | |
CAS RN |
478149-07-4 | |
Record name | Thieno[3,2-c]pyridine-2-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478149-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl thieno[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl thieno[3,2-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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